N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide

Linker Engineering Pharmacokinetics Solubility

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide (CAS 1396675-47-0) is a synthetic small molecule that concatenates a 1,3-benzodioxole (piperonyl) ring, a secondary alcohol-bearing hydroxypropyl linker, and a 5-bromofuran-2-carboxamide warhead. The compound has not been indexed in PubChem or ChEMBL as of the search date, but its structural features place it within the pharmacophore space of bromofuran–benzodioxole hybrids that have demonstrated anticancer activity in recent studies.

Molecular Formula C15H14BrNO5
Molecular Weight 368.183
CAS No. 1396675-47-0
Cat. No. B2844117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide
CAS1396675-47-0
Molecular FormulaC15H14BrNO5
Molecular Weight368.183
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H14BrNO5/c1-15(19,7-17-14(18)11-4-5-13(16)22-11)9-2-3-10-12(6-9)21-8-20-10/h2-6,19H,7-8H2,1H3,(H,17,18)
InChIKeyQXEDDCBJNHLDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide (CAS 1396675-47-0)


N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide (CAS 1396675-47-0) is a synthetic small molecule that concatenates a 1,3-benzodioxole (piperonyl) ring, a secondary alcohol-bearing hydroxypropyl linker, and a 5-bromofuran-2-carboxamide warhead. The compound has not been indexed in PubChem or ChEMBL as of the search date, but its structural features place it within the pharmacophore space of bromofuran–benzodioxole hybrids that have demonstrated anticancer activity in recent studies [1]. Its molecular formula is C15H14BrNO5 and its molecular weight is 368.18 g·mol⁻¹ [2].

Structural Specificity Risks: Why N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide Cannot Be Casually Swapped


The compound integrates three functional modules—a benzodioxole ring, a hydroxypropyl linker, and a 5-bromofuran-2-carboxamide terminus—each of which independently contributes to target engagement, physicochemical properties, and metabolic liability. Altering any module (e.g., removing the hydroxypropyl linker to give the direct amide analog CAS 306766-58-5 [1], or replacing the bromofuran with a benzamide ) can drastically shift LogP, hydrogen-bonding capacity, and conformational flexibility, thereby modifying target binding and cellular permeability in ways that are not predictable without experimental data. Therefore, procurement decisions cannot rely on simple structural similarity as a proxy for functional equivalence; compound-specific quantitative evidence is required to justify selection over nearest analogs.

Quantitative Evidence Guide for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide


Hydroxypropyl Linker Introduces a Key Pharmacokinetic Differentiation Vector Relative to Direct Amide Analogs

The target compound incorporates a secondary alcohol within its hydroxypropyl linker, whereas the closest direct analog, N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide (CAS 306766-58-5) [1], lacks this functional group. The addition of a hydroxyl group increases the hydrogen bond donor count from 0 to 1 and the acceptor count from 5 to 6, which is predicted to enhance aqueous solubility and influence blood–brain barrier penetration. No head-to-head experimental comparison has been reported for these two compounds, but the calculated topological polar surface area (tPSA) for the target compound is 87.1 Ų, compared with 64.6 Ų for CAS 306766-58-5 [2], indicating a meaningful difference in passive membrane permeability potential.

Linker Engineering Pharmacokinetics Solubility

Benzodioxole–Bromofuran Pharmacophore Demonstrates Quantifiable Anticancer Activity in MCF-7 Breast Cancer Cells

Although no direct in vitro data exist for the target compound, the combination of benzo[d][1,3]dioxole and 5-bromofuran moieties has been evaluated in a published study of 1,2,4-triazole hybrids [1]. Among six compounds, the most potent bromofuran-derived hybrid (compound 12b) exhibited an IC₅₀ of 3.54 ± 0.265 µg/mL against the MCF-7 breast cancer cell line, compared with the standard drug doxorubicin (IC₅₀ = 0.5785 ± 0.0095 µg/mL). The benzodioxole-derived series showed IC₅₀ values ranging from 7.989 to 22.03 µg/mL. These data establish that the benzodioxole–bromofuran pharmacophore can engage anticancer targets in a cell-viability assay, providing a quantitative benchmark for activity expectations.

Anticancer Activity Benzodioxole Bromofuran

Dual-Moiety Architecture May Offer Advantage Over Single-Pharmacophore Analogs in Multi-Target Screening

The target compound contains both a benzodioxole moiety—associated with kinase inhibition and antioxidant activity—and a 5-bromofuran moiety—linked to tubulin binding and antiparasitic effects [1]. This dual architecture contrasts with single-pharmacophore analogs such as N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9), which replaces the bromofuran with a simple benzamide, thereby eliminating the bromofuran-associated tubulin-interaction capacity. No direct comparative selectivity data exist; however, the presence of two distinct bioactive substructures in a single molecule increases the probability of polypharmacology, which is desirable for certain therapeutic areas (e.g., oncology, neglected tropical diseases).

Multi-Target Pharmacology Pharmacophore Combination Selectivity

Application Scenarios Where N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide Provides Research Value


Linker-Dependency Structure–Activity Relationship (SAR) Studies

The target compound is uniquely positioned for systematic SAR campaigns that explore the impact of the hydroxypropyl linker on potency, solubility, and metabolic stability. By comparing head-to-head with the direct amide analog CAS 306766-58-5, researchers can isolate the linker contribution to physicochemical and biological endpoints [1].

Anticancer Lead-Optimization Programs

Based on class-level evidence that benzodioxole–bromofuran hybrids achieve sub-10 µg/mL IC₅₀ values in MCF-7 breast cancer cells [2], the target compound can serve as a starting point for fragment-growing or scaffold-hopping campaigns aimed at improving potency toward doxorubicin-level efficacy.

Multi-Target Polypharmacology Screening

The dual pharmacophore architecture (benzodioxole + bromofuran) makes this compound a valuable entry for phenotypic screens or target-panel assays that aim to identify multi-target anticancer or antiparasitic agents, as each moiety has been independently linked to distinct biological targets [2][3].

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.